molecular formula C10H19N B13327232 (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B13327232
M. Wt: 153.26 g/mol
InChI Key: JXWJORFXVLZURA-UHFFFAOYSA-N
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Description

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is a bicyclic amine characterized by a spiro[3.3]heptane core substituted with two methyl groups at the 6-position and a methanamine moiety at the 2-position. Its rigid, lipophilic structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine

InChI

InChI=1S/C10H19N/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7,11H2,1-2H3

InChI Key

JXWJORFXVLZURA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(C2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. The methanamine group can then be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine C10H19N 153.27 (calc.) 6,6-dimethyl Lipophilic, rigid, chiral scaffold
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C8H14ClF2N 197.65 6,6-difluoro, hydrochloride Enhanced polarity, improved solubility
2-Thiaspiro[3.3]heptan-6-amine hydrochloride C6H12ClNS 165.68 Sulfur atom in ring Increased hydrogen-bonding capacity
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine C9H14F3N 193.21 2-trifluoromethyl Electron-withdrawing, metabolic stability
{5-Oxaspiro[2.4]heptan-6-yl}methanamine C7H13NO 127.19 Oxygen atom in smaller ring Reduced steric bulk, flexible core

Key Research Findings

Chiral Applications : The (1S,2R,5S)-configured dimethyl derivative enabled enantioselective synthesis of bipyridine ligands, critical for asymmetric catalysis .

Fluorine Impact : Difluoro substitution reduces logP compared to dimethyl analogs, balancing lipophilicity and aqueous solubility .

Biological Activity

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique spirocyclic structure contributes to its potential biological activities, including interactions with enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₃H₁₉N
  • Molecular Weight : 195.30 g/mol
  • LogP : 2.3 (indicating moderate lipophilicity)
  • Polar Surface Area : 38 Ų

These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, potentially modulating the activity of various biological pathways.

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays using cancer cell lines demonstrated significant cytotoxic effects.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These results indicate that the compound could be further explored for its potential as an anticancer drug.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent against infections caused by resistant strains.
  • Cytotoxicity in Cancer Research : Another study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, highlighting its mechanism of action in cancer treatment.

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